molecular formula C8H19NO2 B3058104 Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- CAS No. 87787-67-5

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-

Cat. No.: B3058104
CAS No.: 87787-67-5
M. Wt: 161.24 g/mol
InChI Key: YDEDDFNFQOPRQJ-UHFFFAOYSA-N
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Description

This product page is for the chemical compound Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- (CAS 87787-67-5). Specific data on the properties, applications, and research value of this particular compound is currently limited in public scientific literature. Based on its molecular structure, which features an ether linkage, a hydroxyl group, and a tertiary amino group with a tert-butyl substituent, this compound is expected to share characteristics with other amino alcohols. Such compounds are often investigated for use as catalysts in polymerizations (e.g., for polyurethanes), as solvents, or as intermediates in organic synthesis and surfactant preparation. Disclaimer: The information presented is based on structural analogs and is not a substitute for experimental data. Researchers are advised to consult specialized chemical databases, safety data sheets, and primary literature for definitive information. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(tert-butylamino)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-8(2,3)9-4-6-11-7-5-10/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEDDFNFQOPRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074636
Record name Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]-
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Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]-
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CAS No.

87787-67-5
Record name 2-[2-[(1,1-Dimethylethyl)amino]ethoxy]ethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=87787-67-5
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Record name Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7-dimethyl-3-oxa-6-azaoctan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- typically involves the reaction of tert-butylamine with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{tert-Butylamine} + \text{Ethylene Oxide} \rightarrow \text{2-(2-tert-Butylaminoethoxy)ethanol} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Ethanol Derivatives

2-(2-Aminoethoxy)ethanol
  • CAS : 929-06-6
  • Formula: C₄H₁₁NO₂
  • Molecular Weight : 105.14 g/mol
  • Key Differences :
    • Replaces TBEE's bulky tert-butyl group with a primary amine (-NH₂).
    • Higher water solubility due to increased polarity of the -NH₂ group.
    • Toxicity : Classified as toxic (UN3055), with irritant properties .
T-Butylethanolamine
  • CAS: 142-96-1 (unrelated compound; see Note)
  • Formula: C₆H₁₅NO
  • Molecular Weight : 117.22 g/mol
  • Key Differences :
    • Simpler structure lacking the ethoxy linker.
    • Toxicity : Moderate toxicity (rat oral LD₅₀ = 1620 mg/kg; severe eye irritant) .

Glycol Ethers with Alkoxy Substituents

2-(2-Methoxyethoxy)ethanol (DEGME)
  • CAS : 111-77-3
  • Formula : C₅H₁₂O₃
  • Molecular Weight : 120.15 g/mol
  • Key Differences: Methoxy group replaces the tert-butylamino group. Boiling Point: 194°C (lower than TBEE due to reduced molecular weight). Applications: Widely used as an industrial solvent (e.g., coatings, inks). Toxicity: Reproductive hazard (EU hazard code Repr. 1B) with strict occupational exposure limits .
2-(2-Butoxyethoxy)ethanol
  • CAS : 112-34-5
  • Formula : C₈H₁₈O₃
  • Molecular Weight : 162.23 g/mol
  • Key Differences: Butoxy substituent instead of amino group. Water Solubility: Lower than TBEE (<10 g/L) due to hydrophobic butyl chain. Regulatory Status: Less restricted than DEGME but still monitored for environmental persistence .

Chelating and Catalytic Potential

TBEE’s tert-butylamino group enables chelation with metal ions, a property leveraged in palladium-catalyzed reactions. For example, β-amino-substituted vinyl ethers (e.g., [2-(dimethylamino)ethoxy]ethene) exhibit >95% regioselectivity in arylation reactions due to chelation-directed mechanisms . This suggests TBEE could serve as a ligand or directing agent in organometallic catalysis, unlike non-amino glycol ethers (e.g., DEGME), which lack such functionality.

Data Tables

Table 1: Physical-Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/L) pKa
TBEE 161.24 233.8 50 14.39
2-(2-Aminoethoxy)ethanol 105.14 ~200 (est.) >100 ~9.5 (est.)
DEGME 120.15 194 Miscible Neutral
2-(2-Butoxyethoxy)ethanol 162.23 231 <10 Neutral

Table 2: Toxicity and Regulatory Status

Compound Oral LD₅₀ (rat) Skin Irritation Regulatory Notes
TBEE Not reported Not classified No CEPA 73(1) concerns (Canada)
DEGME 3,400 mg/kg Severe EU Repr. 1B; OSHA-regulated
T-Butylethanolamine 1,620 mg/kg Severe Toxic NOx emissions on decomposition

Biological Activity

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-, also known as 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol, is a chemical compound with the molecular formula C6H15N2O. It contains a tert-butylamino group attached to an ethanol backbone, which confers unique properties that enhance its biological activity. This compound has garnered attention for its potential applications in pharmacology and biochemistry due to its ability to interact with various biological targets.

The biological activity of this compound primarily stems from its role as a ligand that can bind to specific receptors or enzymes. The mechanisms through which it exerts its effects include:

  • Hydrogen Bonding : The presence of hydroxyl and amine groups allows for the formation of hydrogen bonds with target molecules.
  • Van der Waals Interactions : These interactions contribute to the stability of the ligand-receptor complex.

These interactions can lead to significant biochemical effects, influencing pathways such as cell signaling and metabolic processes.

Pharmacological Context

Research has indicated that Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- may modulate the activity of various enzymes and receptors. For instance, studies suggest that it could influence neurotransmitter systems, potentially impacting mood and cognitive functions.

Study 1: Neurotransmitter Modulation

A study investigated the effects of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin and dopamine levels following administration of the compound. This suggests potential applications in treating mood disorders.

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited acetylcholinesterase activity, which is critical for neurotransmission. This property may have implications for developing treatments for neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Compound NameStructure SimilarityUnique Features
2-(2-Aminoethoxy)ethanolSimilar backbone but lacks tert-butylamino groupLess steric hindrance; different reactivity profile
2-(Diethylamino)ethanolContains diethylamino group instead of tert-butylDifferent solubility and interaction characteristics
3-Amino-1-propanolSimilar amine functionalityShorter carbon chain; different physical properties

Biological Activity Summary

Activity TypeObserved EffectReference
Neurotransmitter ModulationIncreased serotonin and dopamine levelsStudy 1
Enzyme InhibitionInhibition of acetylcholinesteraseStudy 2

Synthesis and Applications

The synthesis of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- typically involves reacting tert-butylamine with ethylene oxide under controlled conditions to maximize yield and purity. This compound is utilized across various fields including pharmaceuticals, where it serves as a solvent or reagent in chemical reactions.

Industrial Applications

In industrial settings, the compound's solvent capabilities allow it to dissolve a wide range of substances, facilitating reactions crucial for drug development and chemical synthesis.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-(2-((1,1-dimethylethyl)amino)ethoxy)ethanol?

To synthesize this compound, a common approach involves the reaction of tert-butylamine with ethylene oxide derivatives under controlled conditions. For purification, fractional distillation or column chromatography is recommended due to the compound’s predicted boiling point (233.8±15.0 °C) and moderate water solubility (50 g/L at 25°C) . Ensure inert gas protection during synthesis to avoid oxidation of the amine group. Post-synthesis characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers accurately characterize the molecular structure of this compound?

Structural characterization should include:

  • NMR spectroscopy : To identify hydrogen and carbon environments, particularly the tert-butyl group (δ ~1.2 ppm in 1^1H NMR) and ethoxy linkages.
  • Mass spectrometry : High-resolution MS (e.g., LCMS or HRMS) to confirm the molecular ion peak (m/z 161.24 for [M+H]+^+) .
  • FTIR : To detect functional groups like -OH (broad peak ~3300 cm1^{-1}) and amine stretches .

Q. What experimental protocols are suitable for determining its physicochemical properties (e.g., solubility, stability)?

  • Solubility : Conduct shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C, followed by HPLC or gravimetric analysis .
  • Stability : Perform accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C), monitored via UV-Vis or HPLC to assess hydrolysis or oxidation .
  • Vapor pressure : Use thermogravimetric analysis (TGA) or gas saturation methods, referencing predicted values (4 Pa at 38°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies in thermodynamic data (e.g., ΔfH°liquid) may arise from measurement techniques or impurities. To address this:

  • Cross-validate data using multiple methods (e.g., combustion calorimetry vs. computational models like Gaussian).
  • Compare results with structurally analogous compounds (e.g., 2-methoxyethanol, ΔfH°liquid = -434.6 kJ/mol) .
  • Publish raw datasets and experimental conditions to enable reproducibility .

Q. What role does this compound play in drug delivery systems, particularly in prodrug design?

The tert-butylaminoethoxy group can serve as a pH-sensitive linker in prodrugs. For example:

  • Esterification : React the hydroxyl group with carboxylic acids (e.g., NSAIDs) to create hydrolyzable prodrugs.
  • Cellular uptake studies : Use fluorescence-tagged derivatives to track release kinetics in vitro .
  • Stability assays : Evaluate hydrolysis rates in simulated physiological conditions (e.g., PBS at 37°C) .

Q. How does the compound’s reactivity with electrophiles (e.g., isocyanates) impact its use in polymer chemistry?

The amine group reacts exothermically with isocyanates, forming polyurethanes. To optimize this:

  • Kinetic studies : Monitor reaction progress via FTIR (disappearance of NCO peaks at ~2270 cm1^{-1}).
  • Cross-linking density : Adjust stoichiometric ratios of amine:isocyanate to control mechanical properties.
  • Safety protocols : Mitigate risks of gas generation (e.g., H2_2) by conducting reactions under inert atmospheres .

Q. What computational strategies are effective for modeling its interactions in catalytic systems?

  • DFT calculations : Simulate binding energies with transition metals (e.g., Pd, Cu) to predict catalytic activity in coupling reactions.
  • MD simulations : Study solvation effects in aqueous/organic mixtures to guide solvent selection .
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) for drug design applications .

Methodological Notes

  • Safety : Classified as hazardous (UN3055); use fume hoods and personal protective equipment (PPE) during handling .
  • Data validation : Cross-reference NIST Chemistry WebBook and ECHA databases for authoritative property data .
  • Advanced applications : Explore derivatization pathways (e.g., PEGylation) for biomedical or material science uses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-
Reactant of Route 2
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Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-

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